3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
Chemical Identity and Nomenclature
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 861533-46-2 ) is a biphenyl-derived organic compound with the molecular formula $$ \text{C}{14}\text{H}{10}\text{O}_{6} $$ and a molecular weight of 274.23 g/mol . Its systematic IUPAC name reflects the positions of functional groups: two hydroxyl (-OH) groups at the 3,3' positions and two carboxylic acid (-COOH) groups at the 4,4' positions of the biphenyl backbone. The compound is also known by synonyms such as 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid and YSZC107 .
A structural analysis reveals a planar biphenyl core with intramolecular hydrogen bonding between hydroxyl and carboxylic acid groups, which stabilizes its conformation. The compound’s solubility varies with pH, showing higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{10}\text{O}_{6} $$ |
| Molecular Weight | 274.23 g/mol |
| CAS Registry Number | 861533-46-2 |
| Synonyms | 4-(4-Carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid; YSZC107 |
| Solubility | Soluble in DMF, DMSO; pH-dependent in water |
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to develop ligands for metal-organic frameworks (MOFs). Early synthetic routes involved palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to construct the biphenyl core. A notable advancement came in 2019, when Feng et al. optimized a three-step synthesis using sodium carbonate and palladium catalysts, achieving a 95% yield.
In 2021, a patent by Korea University Research and Business Foundation introduced a solvent-free method using potassium carbonate, which eliminated the need for pressurized carbon dioxide and reduced reaction temperatures. This innovation addressed challenges related to product hardening and scalability, enabling large-scale production for MOF applications.
Significance in Scientific Research
This compound has emerged as a critical ligand in materials science, particularly for constructing MOFs with tailored porosity and stability. For example, Mg₂(dobpdc) (dobpdc = 4,4'-dioxido-3,3'-biphenyldicarboxylate), derived from this ligand, exhibits exceptional CO₂ adsorption capacity due to its honeycomb-like topology and open metal sites. The compound’s dual functional groups allow precise tuning of MOF properties, such as gas selectivity and hydrothermal stability.
Table 2: Applications in Metal-Organic Frameworks
| MOF Name | Key Property | Application |
|---|---|---|
| Mg₂(dobpdc) | High CO₂ uptake (11 wt%) | Carbon capture |
| Co-MOF-74-II | Enhanced methanol adsorption | Volatile organic compound removal |
| UiO-66-OH | Acid-resistant pores | Catalysis in harsh environments |
Recent studies highlight its role in hybrid materials. For instance, UiO-66-OH , functionalized with this ligand, demonstrated improved acid resistance compared to conventional UiO-66, enabling catalytic applications in corrosive environments. Additionally, defect engineering in Mg₂(dobpdc) using fluorinated modulators has created flexible MOFs capable of reversible structural transitions, merging the advantages of crystalline and amorphous materials.
The ligand’s versatility extends to photoluminescent MOFs, where its conjugated π-system facilitates energy transfer processes. Researchers are also exploring its use in proton-conductive materials for fuel cells, leveraging its hydrogen-bonding network to enhance proton mobility.
Properties
IUPAC Name |
4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMTVUVEDJACFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 4,4’-dihydroxybiphenyl with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Biphenyl derivatives with alcohol groups.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules and polymers. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
- Reactivity : The hydroxyl groups can undergo oxidation to form quinones, while the carboxylic acid groups can be reduced to alcohols. These reactions facilitate the development of new derivatives with tailored properties.
Biology
- Antioxidant Potential : Research has indicated that 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid may exhibit antioxidant properties. This suggests potential applications in protecting biological macromolecules from oxidative damage.
- Interactions with Biological Macromolecules : The compound's ability to interact with proteins and enzymes could lead to studies on its biochemical pathways and effects on cellular processes.
Medicine
- Therapeutic Properties : Investigations into the anti-inflammatory and anticancer activities of this compound are ongoing. Preliminary studies suggest it may inhibit certain cancer cell lines, highlighting its potential as a therapeutic agent.
- Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Materials Science
- Metal-Organic Frameworks (MOFs) : One of the most significant applications of this compound is in the synthesis of MOFs. These materials are crucial for gas storage and separation technologies due to their high surface area and tunable porosity.
- Electrocatalysis : The compound has been utilized in creating covalent organic frameworks (COFs) that are applied in electrocatalytic oxygen evolution reactions, demonstrating its role in energy conversion technologies.
Case Study 1: Synthesis of Metal-Organic Frameworks
In a study published in a peer-reviewed journal, researchers synthesized a MOF using this compound as a ligand. The resulting framework exhibited enhanced stability and gas adsorption properties compared to traditional materials.
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant capacity of this compound in vitro. Results demonstrated significant protective effects against oxidative stress in human cell lines, suggesting potential applications in nutraceutical formulations.
Mechanism of Action
The mechanism of action of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4,4′-Dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic Acid (H4dobpdc)
- Structure : Hydroxyl groups at 4,4′ positions and carboxylic acids at 3,3′ positions.
- Applications: Used in Mg₂(dobpdc), a MOF renowned for CO₂ adsorption due to its large pore aperture and high surface area. However, H4dobpdc-based MOFs require careful desolvation to prevent decomposition in humid air .
- Stability : Lacks intramolecular hydrogen bonds between hydroxyl and carboxylate groups, leading to lower hydrolytic stability compared to H4(3,3′-dbdc) derivatives .
3,3′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic Acid (BPDC-NH₂)
- Structure: Amino (-NH₂) groups at 3,3′ positions instead of hydroxyl groups.
- Synthesis : Prepared via nitration of dimethyl biphenyldicarboxylate, followed by reduction and deprotection ().
- Applications: Enables rapid biomimetic MOF crystallization at room temperature (). Diamine-functionalized variants (e.g., UiO-67-o-(NH₂)₂) exhibit exceptional chemical stability due to intramolecular hydrogen bonds between amino and carboxylate groups .
2,2′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic Acid
- Structure: Amino groups at 2,2′ positions.
- Stability: Absence of intramolecular hydrogen bonds results in lower MOF stability relative to 3,3′-diamino analogs .
Functional Group Impact on Properties
Key Research Findings
Stability Mechanisms: H4(3,3′-dbdc)-based MOFs leverage intramolecular hydrogen bonds to resist hydrolysis, whereas H4dobpdc frameworks degrade faster in humid conditions unless fully desolvated . 3,3′-Diamino derivatives (BPDC-NH₂) achieve superior stability through NH–COO⁻ interactions, enabling applications in aqueous environments .
Synthetic Efficiency: H4(3,3′-dbdc) is commercially available, reducing synthesis overhead . Diamino analogs require costlier reagents (e.g., Pd/C for nitro-group reduction) and additional steps, making H4(3,3′-dbdc) more scalable for industrial use .
Functionalization Potential: Amino groups in BPDC-NH₂ allow post-synthetic modifications (e.g., Schiff base formation with aldehydes), enabling tailored MOF functionalities for catalysis or drug delivery . Hydroxyl groups in H4(3,3′-dbdc) are less reactive but provide inherent polarity for gas adsorption selectivity (e.g., CO₂ over CH₄) .
Biological Activity
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (often referred to as H4dobpdc) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure
The compound has the molecular formula and features two hydroxyl groups and two carboxylic acid groups attached to a biphenyl core. Its structure can be represented as follows:
Synthesis Methods
Recent advancements in the synthesis of H4dobpdc have focused on improving yield and efficiency. A notable method involves the reaction of 4,4'-Biphenol with potassium carbonate in dimethylformamide (DMF) under controlled conditions to produce H4dobpdc with high purity and yield .
Antioxidant Activity
Research indicates that H4dobpdc exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a strong correlation between concentration and scavenging efficacy, with IC50 values indicating potent activity .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Antimicrobial Activity
H4dobpdc has also been evaluated for its antimicrobial properties. It showed activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Effects
In studies focusing on inflammation, H4dobpdc demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antioxidant Effects : A study involving human cell lines treated with varying concentrations of H4dobpdc showed a dose-dependent increase in cell viability under oxidative stress conditions. This supports its role as a protective agent against oxidative damage .
- Case Study on Antimicrobial Efficacy : In an experimental setup, H4dobpdc was applied to infected wounds in animal models, resulting in significant reduction of bacterial load compared to controls. This highlights its potential for use in wound healing applications .
Q & A
Q. What are the recommended synthetic routes for 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid?
The synthesis typically involves biphenyl coupling and hydroxylation steps. A common approach includes:
- Suzuki-Miyaura cross-coupling of halogenated precursors to assemble the biphenyl backbone, followed by oxidation of methyl or ester groups to carboxylic acids using reagents like potassium permanganate .
- Hydroxylation at the 3,3'-positions can be achieved via electrophilic substitution or directed ortho-metalation strategies. Post-synthetic purification via recrystallization (e.g., using DMF/water mixtures) is critical to isolate the pure compound .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation of dust .
- Storage : Store in a desiccator at -20°C under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Stability under ambient conditions is limited due to reactive hydroxyl and carboxylic acid groups .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the biphenyl core or functional groups .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Polar aprotic solvents : DMF and DMSO are optimal due to their ability to solubilize aromatic carboxylic acids.
- Aqueous solutions : Partial solubility in water at neutral pH, but precipitation may occur under acidic conditions (pH < 4) .
- Avoid chloroform or hexane , as the compound’s polarity limits dissolution in non-polar solvents.
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of metal-organic frameworks (MOFs)?
- Ligand role : The biphenyl backbone and carboxylate groups enable coordination with metal nodes (e.g., Zn²⁺, Zr⁴⁺) to form porous frameworks. The hydroxyl groups enhance hydrophilicity, making it suitable for gas adsorption or catalysis .
- Methodology :
- Solvothermal synthesis : React with metal salts (e.g., Zn(NO₃)₂) in DMF at 80–120°C for 24–48 hours.
- Activation : Remove solvent via supercritical CO₂ drying to preserve porosity .
- Challenge : Competing coordination between hydroxyl and carboxylate groups may require pH optimization (~pH 5–7) .
Q. What analytical techniques are most effective for characterizing its structural and electronic properties?
- X-ray diffraction (XRD) : Resolves crystal structure and confirms hydroxyl/carboxylate positions .
- FT-IR spectroscopy : Identifies O–H (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretching vibrations .
- UV-Vis and fluorescence spectroscopy : Probe electronic transitions influenced by conjugation between biphenyl and functional groups .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition typically >250°C) .
Q. How does the compound’s stability under varying pH conditions affect its application in catalysis?
- Acidic conditions (pH < 3) : Protonation of carboxylates reduces metal-binding capacity, limiting catalytic activity.
- Neutral to basic conditions (pH 7–12) : Deprotonated carboxylates enhance coordination with metal centers, but hydroxyl groups may oxidize under strong basic conditions .
- Mitigation strategy : Use buffered solutions (e.g., phosphate buffer) to maintain optimal pH during catalytic cycles .
Contradictions and Limitations
- Storage conditions : recommends -20°C, while other biphenyl analogs (e.g., [1,1'-biphenyl]-4,4'-dicarboxylic acid) are stable at room temperature when anhydrous . This discrepancy suggests sensitivity of the hydroxyl groups to environmental factors.
- Safety data : While direct toxicity data for this compound is limited, analogs with similar functional groups (e.g., skin/eye irritants) imply strict adherence to PPE protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
